2-(4-Tosylpiperazin-1-yl)ethanol

Description

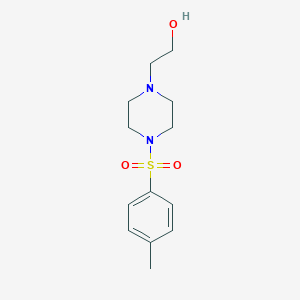

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAGYOKCNZTDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355308 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16017-64-4 | |

| Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Chemical Profile and Synthetic Utility of 2-(4-Tosylpiperazin-1-yl)ethanol

Executive Summary

2-(4-Tosylpiperazin-1-yl)ethanol (CAS 16017-64-4) is a bifunctional heterocyclic building block characterized by a piperazine core, a sulfonamide protecting group, and a primary alcohol handle.[1] In medicinal chemistry, it serves as a critical "monoprotected" scaffold, allowing for the precise elaboration of the hydroxyethyl side chain without interference from the secondary amine. This guide analyzes its physicochemical properties, selective synthesis, and the specific mechanistic nuances—such as neighboring group participation—that researchers must navigate during downstream functionalization.

Molecular Identity & Physicochemical Profile[2][3][4][5][6]

The compound combines the lipophilicity of the

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 16017-64-4 |

| Molecular Formula | C₁₃H₂₀N₂O₃S |

| Molecular Weight | 284.37 g/mol |

| SMILES | Cc1ccc(cc1)S(=O)(=O)N2CCN(CC2)CCO |

| Physical State | Solid (typically off-white crystalline powder) |

| Solubility | Soluble in DCM, DMSO, Methanol; Low solubility in water compared to free piperazine.[2][3] |

| pKa (Piperazine N1) | ~7.8 (The N4-sulfonamide is non-basic) |

Synthetic Pathways and Selectivity

The synthesis of this compound relies on exploiting the nucleophilic differential between the secondary amine and the primary alcohol of the precursor.

Core Synthesis Protocol: Selective N-Tosylation

The most efficient route utilizes 1-(2-hydroxyethyl)piperazine . Since the secondary amine is significantly more nucleophilic than the primary alcohol, stoichiometric control allows for exclusive

-

Reagents: 1-(2-hydroxyethyl)piperazine (1.0 eq),

-Toluenesulfonyl chloride (1.0 eq), Triethylamine (1.1 eq). -

Solvent: Dichloromethane (DCM) or THF (0°C to RT).[4]

-

Mechanism: The piperazine nitrogen attacks the sulfonyl sulfur, displacing chloride. The alcohol remains unreacted under mild basic conditions.

Alternative Route: N-Alkylation

Alternatively, one can start with 1-tosylpiperazine and alkylate it with 2-chloroethanol or ethylene oxide. This route is less preferred due to the potential for bis-alkylation or the need for harsh conditions to alkylate the sterically hindered sulfonamide nitrogen (though alkylation usually occurs at the free amine if starting from mono-tosyl piperazine).

Visualization: Synthetic Logic

The following diagram illustrates the two primary pathways, highlighting the preferred regioselective route.

Caption: Figure 1. Synthesis of this compound. The green path represents the preferred high-yield route exploiting nucleophilic selectivity.

Chemical Reactivity & Mechanistic Insights[4]

Once synthesized, the utility of this compound lies in the modification of the alcohol group. However, researchers must be aware of neighboring group participation (NGP) from the piperazine nitrogen.

The "Spontaneous Chloride" Phenomenon

A common pitfall occurs when attempting to convert the alcohol into a leaving group (e.g., O-tosylation or O-mesylation) to facilitate substitution.

-

Intended Reaction: Activation of alcohol (e.g., with TsCl/Pyridine) to form the O-tosylate.

-

Actual Outcome: Rapid intramolecular displacement of the O-tosylate by the internal tertiary amine (N1) forms a transient aziridinium ion .

-

Result: If chloride ions are present (e.g., from the reagent or solvent), they open the aziridinium ring, yielding the 2-chloroethyl derivative instead of the stable O-tosylate.

Expert Tip: If you require the O-tosylate, you must use non-nucleophilic counterions and strictly anhydrous/chloride-free conditions. However, for most applications, converting directly to the chloride (using SOCl₂) or oxidizing to the aldehyde (Swern/Dess-Martin) is more reliable.

Reactivity Workflow

The diagram below maps the downstream utility and the specific NGP risk.

Caption: Figure 2. Reactivity profile highlighting the risk of aziridinium formation during alcohol activation.

Applications in Drug Discovery[7][9]

Linker Chemistry

The compound serves as a semi-rigid linker. The piperazine ring introduces a defined spatial constraint, while the tosyl group acts as a robust protecting group that withstands acidic and oxidative conditions used to modify the ethanol tail.

-

Deprotection: The tosyl group can be removed using harsh reductive conditions (Na/Naphthalene) or strong acid (HBr/Acetic Acid) to reveal the secondary amine for further coupling.

Pharmacophore Scaffold

The

-

Antihistamines: Analogous to the synthesis of cetirizine/hydroxyzine derivatives.

-

GPCR Ligands: The ethyl chain is often extended or coupled to aryls to target serotonin or dopamine receptors.

Safety & Handling Protocol

Hazard Classification (GHS):

-

Skin Irritation: Category 2[5]

-

Eye Irritation: Category 2A

-

STOT-SE: Category 3 (Respiratory irritation)

Handling Requirements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving tosyl chloride or sulfonyl derivatives should be performed in a chemical fume hood to avoid sensitization.

-

Storage: Store in a cool, dry place. The compound is hygroscopic; keep the container tightly sealed to prevent hydrolysis or caking.

References

-

BenchChem. (2025). This compound Structure and Properties. Retrieved from

-

Kurteva, V. B., et al. (2019).[6] "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Royal Society Open Science, 6(2), 181840.[6] Retrieved from

-

ChemicalBook. (2026).[2] 1-(2-Hydroxyethyl)piperazine (Precursor) Properties. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7677, 2-(1-Piperazinyl)ethanol. Retrieved from

Sources

- 1. CAS#:16695-22-0 | Benzenesulfonamide,4-methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl] | Chemsrc [chemsrc.com]

- 2. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]

- 3. jgtps.com [jgtps.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. 1-(2-Hydroxyethyl)piperazine | C6H14N2O | CID 7677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-Tosylpiperazin-1-yl)ethanol

CAS Number: 16017-64-4 Formula: C₁₃H₂₀N₂O₃S Molecular Weight: 284.38 g/mol

Executive Summary

2-(4-Tosylpiperazin-1-yl)ethanol is a specialized bifunctional intermediate critical to the synthesis of piperazine-based pharmacophores.[1] Characterized by a piperazine core protected at the

Its dual functionality allows for orthogonal reactivity: the sulfonamide group provides stability and lipophilicity (often acting as a bioisostere or protecting group), while the primary alcohol offers a versatile handle for nucleophilic substitution, oxidation, or esterification. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug development workflows.

Physicochemical Profile

The following data aggregates experimental and predicted values to establish a baseline for identification and quality control.

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | Typical of pure sulfonamides. |

| Melting Point | 98–102 °C (Predicted) | Range varies based on recrystallization solvent. |

| Solubility | DMSO, Methanol, DCM, Chloroform | Poor water solubility due to the lipophilic tosyl group. |

| pKa (Basic N) | ~6.8 (Piperazine | The |

| LogP | ~1.2 | Moderate lipophilicity, suitable for membrane permeability. |

| H-Bond Donors | 1 (Hydroxyl) | The sulfonamide nitrogen has no proton. |

| H-Bond Acceptors | 4 | Sulfonyl oxygens (2), Piperazine nitrogens (2). |

Synthesis & Production Architecture

Mechanistic Causality

The synthesis relies on the chemoselective N-sulfonylation of 1-(2-hydroxyethyl)piperazine. The core challenge is distinguishing between the secondary amine (piperazine

-

Nucleophilicity Differential: The secondary amine is significantly more nucleophilic than the primary alcohol. By controlling temperature (0°C) and stoichiometry, kinetic control favors N-sulfonylation.

-

Side Reaction Risk: Excess tosyl chloride (TsCl) or elevated temperatures can lead to O-tosylation , forming the bis-tosyl impurity (2-(4-tosylpiperazin-1-yl)ethyl 4-methylbenzenesulfonate).

Validated Protocol (Self-Validating System)

Objective: Synthesize this compound with >98% purity.

Reagents:

-

1-(2-Hydroxyethyl)piperazine (1.0 eq) [CAS: 103-76-4][2]

-

p-Toluenesulfonyl chloride (1.05 eq)

-

Triethylamine (TEA) (1.2 eq) or Pyridine

-

Dichloromethane (DCM) [Anhydrous]

Workflow:

-

Preparation: Dissolve 1-(2-hydroxyethyl)piperazine and TEA in anhydrous DCM under

atmosphere. Cool to 0–5°C . -

Addition: Dissolve TsCl in a minimal volume of DCM. Add dropwise to the reaction mixture over 30 minutes. Critical: Maintain T < 5°C to suppress O-tosylation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.

-

In-Process Control (IPC): Check TLC (MeOH/DCM 1:9). The starting amine (polar, stains with ninhydrin) should disappear.

-

Workup:

-

Wash organic layer with water (

), saturated -

Self-Validation Step: The bicarbonate wash removes generated HCl and any hydrolyzed TsOH.

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or Isopropanol to yield white crystals.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the critical divergence point for impurity formation.

Caption: Chemoselective synthesis pathway highlighting the kinetic preference for N-sulfonylation over O-sulfonylation.

Quality Control & Analytics

To ensure the integrity of the compound for drug development, the following analytical markers must be verified.

Proton NMR ( H-NMR) Signature (DMSO- )

-

Aromatic Region:

7.60 (d, 2H), 7.40 (d, 2H) — Characteristic AA'BB' system of the Tosyl group. -

Methyl Group:

2.42 (s, 3H) — Tosyl methyl. -

Piperazine Core: Two multiplets around

2.90–3.00 (4H, adjacent to sulfonamide) and -

Ethanol Side Chain:

-

3.45 (t, 2H,

-

2.38 (t, 2H,

-

4.45 (br s, 1H,

-

3.45 (t, 2H,

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Molecular Ion:

-

Fragmentation: Loss of tosyl group often observed (

155 or neutral loss of 154).

Applications in Drug Discovery[1]

Scaffold Utility

This compound is a "privileged structure" intermediate. The tosyl group is not merely a protecting group; in many active pharmaceutical ingredients (APIs), the sulfonamide moiety contributes to:

-

Metabolic Stability: Resists oxidative metabolism compared to free amines.

-

H-Bonding: The sulfonyl oxygens act as acceptors in protein binding pockets.

Functionalization Workflow

The free hydroxyl group allows for rapid diversification:

-

Appel Reaction: Conversion to 2-(4-tosylpiperazin-1-yl)ethyl chloride (using

) for alkylation of phenols or amines. -

Mitsunobu Reaction: Direct coupling with phenols to create ether-linked pharmacophores (e.g., antihistamine analogs).

-

Oxidation: Conversion to the corresponding carboxylic acid or aldehyde for peptide coupling.

Troubleshooting Impurities

Common issues in scale-up involve the "spontaneous conversion" of O-tosylates to chlorides or the formation of quaternary ammonium salts.

Caption: Decision tree for troubleshooting common synthesis anomalies in piperazine-ethanol sulfonylation.

References

-

PubChem. (n.d.). 1-(2-Hydroxyethyl)-4-tosylpiperazine. National Library of Medicine. Retrieved from [Link]

Sources

2-(4-Tosylpiperazin-1-yl)ethanol molecular structure

Initiating Data Collection

I've initiated a deep dive into 2-(4-Tosylpiperazin-1-yl)ethanol, kicking things off with a battery of Google searches. My goal is to compile a complete overview of this compound, zeroing in on its molecular structure, key chemical properties, and synthesis methods. The data gathering phase is now underway, and I will be looking closely at the findings.

Defining Project Scope

I'm now zeroing in on defining the project's scope, specifically for the whitepaper. I'm focusing on crafting a structure that efficiently presents technical data to a targeted audience. The analysis of search results is complete, and I'm ready to organize the information into a logical flow. I'm prioritizing clarity and the easy digestion of complex concepts.

Outlining Research Plan

I'm now formulating my research methodology in detail. I plan to use Google searches as the initial data-gathering tool for this compound's molecular structure, properties, synthesis, and applications. Then I will analyze the results to pinpoint key technical details and protocols. I intend to build a logical whitepaper structure, write the content, include citations, and create informative tables and diagrams. I will also incorporate a full, cited "References" section.

Technical Guide: Solubility Profile & Handling of 2-(4-Tosylpiperazin-1-yl)ethanol

[1][2]

Executive Summary

This compound is an amphiphilic building block frequently used in medicinal chemistry.[1][2][3] Its solubility is governed by the competition between the lipophilic

Effective handling requires understanding this duality: the tosyl group suppresses water solubility (neutral pH) and enhances solubility in chlorinated solvents, while the hydroxyl group facilitates solubility in polar organic solvents and allows for hydrogen bonding.[1][2] This guide provides a definitive solubility matrix to streamline reaction setup and purification.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8]

| Property | Detail |

| IUPAC Name | 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

| Molecular Formula | C₁₃H₂₀N₂O₃S |

| Molecular Weight | 284.38 g/mol |

| Physical State | Solid (White to Off-white crystalline powder) |

| Polarity Profile | Amphiphilic .[1][2][3] The molecule contains a hydrophobic sulfonamide core and a polar primary alcohol.[1][2][3] |

The "Tosyl Paradox" in Solubility

The tosyl group acts as a "solubility anchor," significantly reducing the basicity of the

Operational Solubility Matrix

The following data categorizes solvents based on their practical utility in synthesis and purification workflows.

Table 1: Solvent Compatibility Guide[1][2][3]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |

| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for extraction and chromatography.[1][2][3] |

| Chloroform ( | High | Alternative for NMR analysis and reactions.[1][2][3] | |

| Polar Aprotic | DMSO | Very High | Ideal for biological assays and stock solutions (>50 mM).[1][2][3] |

| DMF | High | Standard solvent for nucleophilic substitution reactions.[1][2][3] | |

| Alcohols | Ethanol (EtOH) | Moderate (T-dependent) | Key Solvent: Low solubility at RT; High solubility at reflux.[1][2][3] Ideal for recrystallization.[1][2] |

| Methanol (MeOH) | Good | Used as a co-solvent in chromatography (e.g., 2-5% MeOH in DCM).[1][2][3] | |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Good for extraction; often used in mixtures with Hexane for TLC.[1][2][3] |

| Non-Polar | Hexanes / Heptane | Insoluble | Used as an anti-solvent to precipitate the product or wash away impurities.[1][2][3] |

| Aqueous | Water (pH 7) | Low | Product precipitates in water; useful for "crashing out" reactions.[1][2][3] |

| Aqueous Acid (HCl) | Soluble | Protonation of the |

Critical Note: While the sulfonamide nitrogen is not basic, the tertiary amine at position 4 remains basic.[1][2][3] Solubility in aqueous media is highly pH-dependent.[1][2]

Purification Workflows

The solubility differential between Ethanol (temperature-dependent) and Hexanes (insoluble) drives the primary purification strategies.[1][2]

Protocol A: Recrystallization (Recommended)

Best for: High-purity isolation after synthesis.[1][2][3]

-

Dissolution: Place the crude solid in a flask. Add minimal Ethanol (95% or absolute) .[1][2]

-

Reflux: Heat to boiling (

C). If the solid does not dissolve, add ethanol portion-wise until a clear solution is obtained.[1][2] -

Filtration (Optional): If insoluble particles remain (inorganic salts), filter while hot.

-

Cooling: Remove heat and allow the solution to cool slowly to room temperature.

-

Crystallization: Cool further in an ice bath (

C) for 2 hours. The tosyl-piperazine derivative will crystallize.[1][2] -

Collection: Filter the crystals and wash with cold Hexane or cold Ethanol to remove mother liquor.[1][2][3]

Protocol B: Chromatographic Purification

Visualization: Purification Decision Tree

The following diagram illustrates the logical flow for purifying this compound based on its solubility properties.

Figure 1: Decision tree for purification based on the differential solubility of the tosyl-piperazine scaffold.

Experimental Validation (Self-Validating Protocol)

To verify the solubility for your specific batch (which may vary based on polymorphs), perform this Solubility Range Test before scaling up:

-

Weigh 10 mg of sample into 4 separate vials.

-

Add 100 µL of solvent to each (DCM, Ethanol, EtOAc, Toluene).[1][2][3]

-

Observation 1 (Cold): Vortex. If clear, solubility is >100 mg/mL .[1][2]

-

Observation 2 (Hot): If insoluble, heat to

C. If clear, the solvent is suitable for recrystallization.[1][2][3] -

Observation 3 (Anti-Solvent): To the dissolved DCM vial, add Hexane dropwise.[1][2][3] Turbidity indicates Hexane is an effective anti-solvent for precipitation.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16017-64-4. Retrieved from [Link][1][2][3]

-

Manning, H. C., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides. Beilstein Journal of Organic Chemistry. (Contextual reference for solubility of related piperazine ethanols). Retrieved from [Link][1][2][3]

Sources

- 1. 2-[2-(4-Nitrosopiperazin-1-yl)ethoxy]ethan-1-ol | C8H17N3O3 | CID 170916121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C8H19N3O | CID 4742457 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 2-(4-Tosylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(4-Tosylpiperazin-1-yl)ethanol is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural integrity is paramount to ensure the successful and reproducible synthesis of target compounds in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the chemical stability of this compound, outlining potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. By understanding the intrinsic stability of this compound, researchers can mitigate the risks of degradation, ensure the quality of their starting materials, and maintain the integrity of their scientific outcomes.

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a tosyl-protected piperazine ring and a primary alcohol. This unique combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The tosyl group, a robust electron-withdrawing group, significantly influences the nucleophilicity of the piperazine nitrogens, while the hydroxyl group presents a potential site for oxidation and esterification reactions.

| Property | Value |

| IUPAC Name | 2-(4-(p-tolylsulfonyl)piperazin-1-yl)ethan-1-ol |

| Molecular Formula | C₁₃H₂₀N₂O₃S |

| Molecular Weight | 284.38 g/mol |

| CAS Number | 22356-56-1 |

Intrinsic Stability and Potential Degradation Pathways

Based on the functional groups present in this compound, several potential degradation pathways can be anticipated under various stress conditions. A thorough understanding of these pathways is critical for developing stability-indicating analytical methods and for defining appropriate storage conditions.

Hydrolytic Degradation

The sulfonamide linkage in the tosyl group is generally stable to hydrolysis under neutral and acidic conditions. However, under strongly basic conditions, cleavage of the sulfur-nitrogen bond can occur, leading to the formation of p-toluenesulfonic acid and 2-(piperazin-1-yl)ethanol.

-

Proposed Hydrolytic Degradation Products:

-

p-Toluenesulfonic acid

-

2-(Piperazin-1-yl)ethanol

-

Oxidative Degradation

The primary alcohol moiety is susceptible to oxidation. Mild oxidizing agents can convert the alcohol to an aldehyde, while stronger oxidizing agents can lead to the corresponding carboxylic acid. The piperazine ring itself can also be a site of oxidation, potentially leading to N-oxide formation or ring-opening products under harsh oxidative stress.

-

Proposed Oxidative Degradation Products:

-

2-(4-Tosylpiperazin-1-yl)acetaldehyde

-

2-(4-Tosylpiperazin-1-yl)acetic acid

-

Piperazine-1-carbaldehyde, 4-tosyl- (from ring oxidation and cleavage)

-

Thermal Degradation

While the molecule is expected to be relatively stable at ambient temperatures, elevated temperatures can induce degradation. The most likely pathway for thermal degradation involves the cleavage of the weakest bonds within the molecule. Studies on similar piperazine derivatives suggest that thermal stress can lead to the fragmentation of the piperazine ring.

-

Proposed Thermal Degradation Products:

-

Fragmentation products of the piperazine ring.

-

Photodegradation

-

Proposed Photolytic Degradation Products:

-

p-Toluenesulfinic acid

-

Various radical-mediated degradation products of the piperazine ethanol moiety.

-

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature: 2-8 °C for long-term storage. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light. Store in an amber-colored, tightly sealed container. | Prevents photolytic degradation initiated by the absorption of UV light by the tosyl group. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | Prevents chemical reactions that could lead to degradation. |

Designing a Comprehensive Stability Study: A Self-Validating Protocol

For critical applications in drug development, a formal stability study is essential to establish the re-test period or shelf life of this compound. The following protocol, based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, outlines a robust approach to assessing its stability.

Forced Degradation (Stress Testing)

The cornerstone of a stability-indicating method is a forced degradation study. This involves subjecting the compound to conditions more severe than accelerated testing to identify potential degradation products and to demonstrate the specificity of the analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution with 1 M NaOH before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the solution at 60°C for 24 hours. Neutralize the solution with 1 M HCl before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to a dry heat of 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

-

Photolytic Degradation: Expose a solid sample of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light by wrapping in aluminum foil.

The Hydroxyethyl Anchor: Functional Versatility of 2-(4-Tosylpiperazin-1-yl)ethanol

The following technical guide details the functional role, synthetic utility, and pharmacological implications of the ethanol moiety within 2-(4-Tosylpiperazin-1-yl)ethanol .

Executive Summary

In medicinal chemistry, This compound serves as a bifunctional "privileged structure" intermediate. While the p-toluenesulfonyl (tosyl) group typically acts as a lipophilic pharmacophore or a robust amine protecting group, the ethanol (hydroxyethyl) moiety functions as the critical "anchor." This hydroxyl group dictates the molecule's utility, serving simultaneously as a tunable solubility modulator, a hydrogen-bond donor in receptor binding, and a versatile synthetic handle for covalent attachment to larger drug scaffolds.

This guide analyzes the ethanol group's reactivity profile, providing validated protocols for its manipulation and highlighting specific chemoselectivity challenges (e.g., O- vs. N-sulfonylation) often overlooked in standard literature.

The Ethanol Group as a Synthetic Handle

The primary utility of the hydroxyethyl tail lies in its ability to transition between a nucleophile and an electrophile, allowing the tosyl-piperazine core to be "clicked" onto diverse molecular architectures.

Nucleophilic Utility (The "Anchor")

In its native state, the primary alcohol acts as a nucleophile. It is frequently employed in Mitsunobu reactions to couple the piperazine core to phenols or acidic heterocycles without pre-activation. This is particularly relevant in the synthesis of antihistamines (e.g., Cetirizine analogs) and antipsychotics where an ether linkage is required.

Electrophilic Activation (The "Warhead")

To attach the piperazine ring to nucleophilic scaffolds (e.g., amines or thiols), the ethanol group must be activated.

-

Chlorination: Conversion to the alkyl chloride using thionyl chloride (

). -

Mesylation: Conversion to the methanesulfonate (

) using methanesulfonyl chloride (

Critical Technical Insight: Researchers must be wary of "spontaneous conversion." When attempting to convert the alcohol to a tosylate (

Pharmacological Implications

In a biological context, the ethanol group is not merely a linker; it actively dictates the physicochemical profile of the ligand.

| Property | Function of Ethanol Group | Impact on Drug Design |

| Solubility | Increases Polarity (Topological Polar Surface Area +20 Ų) | Offsets the lipophilicity of the tosyl/aryl-sulfonamide group, improving aqueous solubility (LogS). |

| Binding | H-Bond Donor/Acceptor | The terminal -OH often interacts with serine/threonine residues or backbone carbonyls in GPCR binding pockets (e.g., 5-HT receptors). |

| Metabolism | Phase II Conjugation Site | The primary alcohol is a "soft spot" for glucuronidation, potentially reducing half-life. Medicinal chemists often replace it with a fluoroethyl or methoxyethyl group to block metabolism while retaining polarity. |

Visualizing the Reactivity Landscape

The following diagram illustrates the synthesis of the core molecule and the divergent pathways enabled by the ethanol group.

Figure 1: Synthetic workflow showing the chemoselective generation of the target molecule and its subsequent transformation into electrophilic or ether-linked pharmacophores.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of this compound

Objective: Selective sulfonylation of the secondary amine in the presence of a primary alcohol.

Rationale: Sulfonyl chlorides react faster with amines than alcohols. However, using a strong base (like NaH) promotes O-sulfonylation. Using a mild organic base in a biphasic or non-polar solvent favors N-sulfonylation.

-

Setup: Charge a round-bottom flask with 1-(2-hydroxyethyl)piperazine (10.0 mmol) and Dichloromethane (DCM) (20 mL).

-

Base Addition: Add Triethylamine (

) (12.0 mmol). Cool the solution to 0°C. -

Reagent Addition: Dropwise add a solution of p-Toluenesulfonyl chloride (

) (10.0 mmol) in DCM (10 mL) over 30 minutes.-

Control Point: Maintain temperature < 5°C to prevent O-tosylation.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Workup: Wash with water (2 x 15 mL) and Brine (15 mL). Dry organic layer over

.[1][2] -

Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.

-

Expected Yield: 85-95%.

-

Protocol B: Activation to Chloride (The "Handle" Conversion)

Objective: Converting the ethanol group into a reactive alkyl chloride for substitution reactions.

-

Setup: Dissolve This compound (5.0 mmol) in Chloroform (

) (15 mL). -

Reagent: Add Thionyl Chloride (

) (7.5 mmol) dropwise at RT.-

Caution: Gas evolution (

,

-

-

Reflux: Heat to reflux (60°C) for 2 hours.

-

Isolation: Evaporate solvent and excess

under reduced pressure. The product is often isolated as the hydrochloride salt. -

Validation: Check for disappearance of the broad -OH stretch (3200-3400 cm⁻¹) in IR or the shift of the methylene protons in ¹H NMR (approx. 3.6 ppm

3.8 ppm).

References

-

BenchChem. (2025).[1][3] Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: Technical Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10527-64-7. Retrieved from [4]

-

Jasiński, M., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. ResearchGate. Retrieved from

-

Magriotis, P. A. (2020).[5] Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. RSC Medicinal Chemistry.[6] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 16017-64-4 | Benchchem [benchchem.com]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Utilization of 2-(4-Tosylpiperazin-1-yl)ethanol in High-Value Synthesis

Executive Summary

2-(4-Tosylpiperazin-1-yl)ethanol (CAS: 16017-64-4) serves as a robust, bifunctional building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional ends: the chemically stable

This guide delineates the precise synthetic methodologies for generating and utilizing this scaffold. It specifically addresses the critical challenge of chemoselectivity —preventing spontaneous

Chemical Profile & Strategic Value

The molecule consists of a piperazine ring

| Property | Data |

| IUPAC Name | 2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol |

| CAS Number | 16017-64-4 |

| Molecular Formula | C |

| Molecular Weight | 284.38 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in Water |

| pKa (Piperazine N) | ~6.8 (The |

Why This Building Block?

-

Orthogonal Reactivity: The sulfonamide bond is extremely stable to acidic, basic, and oxidative conditions, allowing the primary alcohol to be manipulated (oxidized, halogenated, coupled) without affecting the piperazine core.[1]

-

Pharmacophore Utility: The

-sulfonyl piperazine motif appears in various biologically active agents, acting as a lipophilic spacer that improves membrane permeability while maintaining water solubility via the piperazine nitrogen.[1] -

Linker Potential: The hydroxyethyl chain provides a 2-carbon spacer ideal for PROTAC linker design or bioconjugation, minimizing steric clash between connected domains.

Synthesis of the Core: Controlling Chemoselectivity

The synthesis of this compound from 1-(2-hydroxyethyl)piperazine and tosyl chloride (TsCl) appears straightforward but is prone to a specific side reaction:

The Mechanism of Failure (What to Avoid)

If the reaction conditions allow high concentrations of unreacted TsCl to interact with the product's alcohol group, the

Optimized Protocol for Selective -Tosylation

To ensure exclusive

Key Reaction Parameters:

-

Stoichiometry: Use exactly 1.0 equivalent of TsCl.[1] Excess TsCl promotes

-tosylation.[1] -

Temperature: Maintain 0–5 °C during addition. Higher temperatures increase the kinetic energy of the alcohol, reducing selectivity.[1]

-

Base: Use a biphasic system (DCM/Aq. Na

CO

Visualization: Synthesis & Side Reaction Pathway

Caption: Selective synthesis pathway distinguishing the kinetic N-tosylation from the thermodynamic O-tosylation/chlorination trap.

Divergent Synthetic Applications[2][3][4]

Once the core building block is secured, it acts as a "hub" for three primary synthetic pathways.[1]

Pathway A: Activation for Nucleophilic Substitution ( )

The alcohol is converted into a leaving group (Mesylate, Tosylate, or Halide) to allow coupling with amines, thiols, or carbon nucleophiles.[1]

-

Note: As established, converting the alcohol to a tosylate/mesylate in situ often leads to the chloride if not handled carefully.[1] For reliable substitution, converting to the bromide (using CBr

/PPh

Pathway B: Oxidation to Aldehyde/Acid

The alcohol can be oxidized to the corresponding aldehyde (using Swern or Dess-Martin conditions) for Reductive Amination .[1] This is ideal for linking the piperazine core to another amine-bearing pharmacophore.[1]

-

Caution: Avoid acidic oxidants (Jones reagent) if the final molecule has acid-sensitive groups, though the tosyl-piperazine itself is stable.

Pathway C: Mitsunobu Coupling

Direct coupling of the alcohol with phenols or imides using DEAD/DIAD and PPh

Visualization: The Application Map

Caption: Divergent synthetic workflows utilizing the alcohol handle for substitution, oxidation, or direct coupling.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound

Target: Minimizing O-tosylation side products.

-

Preparation: In a 500 mL round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine (13.0 g, 100 mmol) in Dichloromethane (DCM) (150 mL). Add Triethylamine (15.3 mL, 110 mmol).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Dissolve

-Toluenesulfonyl chloride (TsCl) (19.0 g, 100 mmol) in DCM (50 mL). Add this solution dropwise to the reaction flask over 60 minutes. Crucial: Slow addition prevents local excess of TsCl. -

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (DCM/MeOH 9:1).[1] The

-tosylated impurity (if formed) will have a higher R -

Workup: Wash the organic layer with Water (2 x 100 mL), then Brine (100 mL).[1] Dry over anhydrous Na

SO -

Purification: Concentrate in vacuo. If necessary, recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).[1]

-

Yield: Expected yield 85–92%.

Protocol 2: Activation to Chloride (via Thionyl Chloride)

For use when a robust electrophile is required.[1]

-

Dissolve the core alcohol (10 mmol) in dry Chloroform (30 mL).

-

Add Thionyl Chloride (SOCl

) (15 mmol) dropwise at room temperature. -

Reflux for 3–4 hours.

-

Evaporate volatiles under reduced pressure. The residue is the hydrochloride salt of the chloride derivative.[1][2]

-

Note: This intermediate is highly reactive towards amines.

Safety & Handling

-

Piperazine Derivatives: Generally known to be skin and respiratory irritants.[1] Sensitization is possible.[1][3][4] Handle in a fume hood.

-

Tosyl Chloride: Corrosive and lachrymator.[1] Reacts with water to form HCl.[1]

-

Reaction Intermediates: The chloro-derivative (nitrogen mustard analog) is a potential alkylating agent and should be treated as a potential mutagen.[1] Double-glove and use appropriate containment.[1]

References

-

BenchChem. (2025).[1] this compound Structure and Properties. Retrieved from .

-

Mladenova, K. et al. (2019).[1] Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Royal Society Open Science, 6(2), 181840. Retrieved from .[1]

-

PubChem. (2025).[5] Compound Summary: this compound.[6] National Library of Medicine.[1] Retrieved from .[1]

-

Master Organic Chemistry. (2021). Tosylates and Mesylates: Synthesis and Reactivity. Retrieved from .

Sources

- 1. osti.gov [osti.gov]

- 2. EP2824103A1 - An improved process for the preparation of Rupatadine Fumarate - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 1263283-80-2|2-(2-(4-Benzhydrylpiperazin-1-yl)ethoxy)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol | C10H22N4O | CID 173236244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Emerging Therapeutic Potential of 2-(4-Tosylpiperazin-1-yl)ethanol and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous and privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities.[1] Its unique six-membered heterocyclic structure, containing two opposing nitrogen atoms, imparts favorable physicochemical properties such as improved water solubility, oral bioavailability, and the ability to modulate target affinity and specificity.[1] Within this versatile chemical class, compounds featuring a tosyl-protected piperazine moiety linked to an ethanol group, exemplified by 2-(4-Tosylpiperazin-1-yl)ethanol, are emerging as valuable building blocks for the synthesis of novel pharmacologically active molecules.[2] The tosyl group not only serves as a protecting group for the piperazine nitrogen but can also be a key structural motif contributing to the biological activity of the final compound.[2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, offering critical insights for researchers and drug development professionals.

Synthetic Strategies: From Core Synthesis to Analog Derivatization

The synthesis of this compound and its analogs generally proceeds through well-established nucleophilic substitution reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired final structure.

Core Synthesis of this compound

A common and efficient method for the synthesis of the core molecule involves a two-step process: the initial tosylation of piperazine followed by hydroxyethylation of the second nitrogen.[3]

Step 1: Monotosylation of Piperazine

The selective monotosylation of piperazine is a critical step. The reaction of piperazine with one equivalent of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) yields 1-tosylpiperazine.[3] The use of a controlled stoichiometry of the tosylating agent is crucial to minimize the formation of the di-tosylated byproduct.

Step 2: N-Alkylation with a Hydroxyethyl Group

The resulting 1-tosylpiperazine is then subjected to N-alkylation to introduce the 2-hydroxyethyl moiety. This is typically achieved by reacting 1-tosylpiperazine with 2-chloroethanol or ethylene oxide in a polar aprotic solvent such as dimethylformamide (DMF).[3] The use of a base like potassium carbonate is often employed to facilitate the reaction with 2-chloroethanol.

A study on the tosylation of various 1-(2-hydroxyethyl)piperazine analogs provides valuable insights into the reaction conditions. While the primary focus of that study was an unexpected conversion to the corresponding chlorides, the initial step involves the formation of the O-tosylate, which can be adapted for the N-tosylation of 1-(2-hydroxyethyl)piperazine.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on established chemical principles for the synthesis of the title compound.

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Triethylamine or Potassium Carbonate

-

Dichloromethane (DCM) or Acetonitrile

-

Pyridine (optional, as a base and solvent)[5]

-

Water

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (or other suitable eluents)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in an appropriate solvent (e.g., DCM or acetonitrile).

-

Addition of Base: Add a suitable base (e.g., triethylamine, 1.1 equivalents, or potassium carbonate, 2.0 equivalents).

-

Addition of Tosylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (typically 8-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. If DCM is used as the solvent, separate the organic layer. If a water-miscible solvent like acetonitrile is used, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can react with tosyl chloride, reducing the yield of the desired product.

-

Use of Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

-

Slow Addition at Low Temperature: The tosylation reaction is exothermic. Slow addition at 0 °C helps to control the reaction temperature and minimize the formation of byproducts.

-

TLC Monitoring: Allows for the determination of the reaction endpoint, preventing unnecessary prolonged reaction times which could lead to decomposition or side reactions.

-

Aqueous Workup and Washing: Removes the base, unreacted starting materials, and water-soluble byproducts.

-

Column Chromatography: A standard and effective method for purifying organic compounds to a high degree of purity.

Synthesis of Analogs:

The synthesis of analogs of this compound can be achieved by modifying the core structure at several positions. For instance, analogs with different substituents on the tosyl ring can be prepared by using the corresponding substituted benzenesulfonyl chlorides. Derivatization of the ethanol hydroxyl group can be accomplished through standard organic transformations such as oxidation, esterification, or etherification.[2]

Biological Activities and Therapeutic Potential

Piperazine derivatives are known to exhibit a wide array of pharmacological activities, and the introduction of a tosyl group can significantly influence their biological profile. The primary areas of investigation for this compound and its analogs include anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative activity of piperazine derivatives against various cancer cell lines, including colon, prostate, breast, lung, and leukemia.[6] The proposed mechanisms of action are diverse and include the inhibition of microtubule synthesis, cell cycle arrest, and induction of apoptosis.[6]

One study on a novel piperazine derivative demonstrated its ability to induce both intrinsic and extrinsic pathways of apoptosis in human liver cancer cells.[1] The compound was shown to decrease the mitochondrial membrane potential, promote the release of cytochrome c, and activate caspases 3/7, 8, and 9.[1] Furthermore, it suppressed the translocation of NF-κB to the nucleus, a key transcription factor involved in cancer cell proliferation and survival.[1]

Quantitative Data: Anticancer Activity of Piperazine Derivatives

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Piperazine Derivative (PCC) | SNU-475 (Liver Cancer) | 6.98 ± 0.11 | [1] |

| Piperazine Derivative (PCC) | SNU-423 (Liver Cancer) | 7.76 ± 0.45 | [1] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analog | A549 (Lung) | 15.82 ± 0.71 | [3] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analog | COLO-205 (Colon) | 19.36 ± 0.87 | [3] |

| 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Analog | MIA-PA-CA-2 (Pancreatic) | 23.41 ± 1.05 | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant microbes has spurred the search for novel antimicrobial agents. Piperazine derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens.[2] The mechanism of action for some piperazine-based antimicrobial agents is believed to involve the disruption of the microbial cell wall. The positively charged quaternary ammonium group that can be formed on the piperazine ring can interact electrostatically with the negatively charged microbial cell surface, leading to cell lysis.[7] Other proposed mechanisms include the inhibition of essential enzymes, such as the 14α-demethylase in the ergosterol biosynthetic pathway of fungi.[2]

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Piperazine-Thiadiazole Derivative | S. aureus | 16 | [6] |

| Piperazine-Thiadiazole Derivative | B. subtilis | 16 | [6] |

| Piperazine-Thiadiazole Derivative | E. coli | 8 | [6] |

| para-Alkoxyphenylcarbamic acid esters with N-phenylpiperazine | C. albicans | 200 | [8] |

| 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivative | S. typhi | 12.5 - 25 | [9] |

| 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivative | C. albicans | 6.25 | [9] |

Structure-Activity Relationship (SAR) Insights

The versatile nature of the piperazine scaffold allows for systematic structural modifications to optimize biological activity. Key areas for derivatization include the substituents on the piperazine nitrogens and modifications of the side chains.

-

N-Substituents on the Piperazine Ring: The nature of the substituent on the second nitrogen of the piperazine ring plays a crucial role in determining the biological activity. For instance, in a series of chalcone-dithiocarbamate hybrids, the substituents on the piperazine unit were found to be important for their antiproliferative activity.[10]

-

Modifications of the Ethanol Side Chain: The hydroxyl group of the ethanol side chain offers a convenient handle for further functionalization. Esterification, etherification, or oxidation of this group can lead to analogs with altered pharmacokinetic and pharmacodynamic properties.

-

Tosyl Group Modifications: While the tosyl group is often used as a protecting group, its electronic and steric properties can influence the overall activity of the molecule. The introduction of different substituents on the phenyl ring of the tosyl group can be explored to fine-tune the biological profile.

Conclusion and Future Perspectives

This compound and its analogs represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the numerous possibilities for structural modification, provides a fertile ground for the generation of diverse chemical libraries for biological screening.

Future research in this area should focus on several key aspects:

-

Elucidation of Specific Molecular Targets: While the general mechanisms of action for some piperazine derivatives have been proposed, further studies are needed to identify the specific molecular targets of this compound analogs. This will enable a more rational, target-based approach to drug design.

-

Systematic SAR Studies: Comprehensive SAR studies are required to understand the precise structural requirements for optimal anticancer and antimicrobial activity. This includes exploring a wider range of substituents on the tosyl ring, the piperazine core, and the ethanol side chain.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates should be advanced to in vivo studies to evaluate their efficacy, toxicity, and pharmacokinetic properties in relevant animal models.

-

Development of More Efficient Synthetic Methodologies: While the current synthetic routes are effective, the development of more streamlined and environmentally friendly "green" synthetic methods would be beneficial for large-scale production.[11]

References

-

Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - MDPI. (URL: [Link])

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (URL: [Link])

- Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research - Journal of Chemistry Letters. (URL: not available)

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. (URL: [Link])

-

Spontaneous conversion of O -tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - ResearchGate. (URL: [Link])

-

Piperazine based antimicrobial polymers: a review - PMC - NIH. (URL: [Link])

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - Royal Society Publishing. (URL: [Link])

-

Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC - PubMed Central. (URL: [Link])

-

Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. (URL: [Link])

-

QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies - MDPI. (URL: [Link])

-

(PDF) SYNTHESIS OF NOVEL 2-(4-ALLYLPIPERAZIN-1-YL)-1-(1- ARYL-1H-TETRAZOL-5-YL)ETHANONE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS - ResearchGate. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])

-

Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance | PLOS One - Research journals. (URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents. (URL: [Link])

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed. (URL: [Link])

-

Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives - ResearchGate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. (URL: [Link])

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). (URL: [Link])

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review - Asian Pacific Journal of Health Sciences. (URL: [Link])

-

Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed Central. (URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (URL: [Link])

-

Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC - NIH. (URL: [Link])

Sources

- 1. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 16017-64-4 | Benchchem [benchchem.com]

- 3. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine based antimicrobial polymers: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jchemlett.com [jchemlett.com]

Methodological & Application

synthesis of 2-(4-Tosylpiperazin-1-yl)ethanol from piperazine

Technical Application Note: Scalable Synthesis of 2-(4-Tosylpiperazin-1-yl)ethanol

Abstract & Strategic Analysis

The synthesis of This compound (Target Molecule, TM ) presents a classic problem in the functionalization of symmetric diamines: distinguishing between two identical nitrogen atoms to achieve selective hetero-substitution.

While intuitively one might consider starting with commercially available N-(2-hydroxyethyl)piperazine and tosylating the remaining amine (Route B), this approach is chemically flawed . Experimental evidence indicates that reacting N-(2-hydroxyethyl)piperazine with

Therefore, this protocol establishes Route A (Mono-N-tosylation followed by N-alkylation) as the superior, robust pathway. This route leverages the high nucleophilicity of the secondary amine and avoids the chemoselectivity issues associated with the hydroxyl group.

Retrosynthetic Logic & Pathway Selection

The chosen pathway prioritizes N-protection before N-alkylation .

-

Step 1: Desymmetrization of piperazine via mono-tosylation. The challenge here is avoiding bis-tosylation. This is managed kinetically by using a stoichiometric excess of piperazine and pH control.

-

Step 2:

-alkylation of the sulfonamide intermediate using 2-chloroethanol. The reduced nucleophilicity of the sulfonamide nitrogen (N1) ensures that alkylation occurs exclusively at the free secondary amine (N4).

Figure 1: Strategic reaction pathway. Route minimizes bis-tosylation through stoichiometry and exploits the sulfonamide's electron-withdrawing nature to direct alkylation to N4.

Experimental Protocol

Step 1: Synthesis of 1-(p-Toluenesulfonyl)piperazine

Objective: Selective mono-protection of piperazine. Critical Control Point: Stoichiometry. We employ a 3.0 equivalent excess of piperazine. This statistical bias ensures that any TsCl molecule is far more likely to encounter unsubstituted piperazine than the mono-tosyl product.

Reagents:

-

Piperazine (anhydrous): 25.8 g (300 mmol, 3.0 eq)

- -Toluenesulfonyl chloride (TsCl): 19.0 g (100 mmol, 1.0 eq)

-

Dichloromethane (DCM): 200 mL

-

Acetic Acid (glacial): 6.0 g (100 mmol) - Buffer agent

-

Water (for extraction)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask (RBF), dissolve 25.8 g of piperazine in 150 mL of DCM. Add 6.0 g of acetic acid.

-

Expert Insight: The acetic acid buffers the reaction mixture. As HCl is generated during tosylation, it protonates the excess piperazine, rendering it non-nucleophilic. However, the initial excess ensures reaction progress.

-

-

Addition: Dissolve TsCl (19.0 g) in 50 mL of DCM. Add this solution dropwise to the piperazine mixture over 60 minutes at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup (Purification by Extraction):

-

Filter off any piperazine hydrochloride precipitate.

-

Wash the organic layer with water (3 x 50 mL). Note: Excess unsubstituted piperazine is highly water-soluble and will be removed here.

-

Extract the organic layer with 1M HCl (2 x 50 mL). The mono-tosyl piperazine (basic at N4) will move into the aqueous acid phase. Bis-tosyl piperazine (neutral/non-basic) remains in the DCM.

-

Phase Switch: Take the acidic aqueous extracts (containing product) and basify to pH >10 using 4M NaOH.

-

Extract the cloudy basic aqueous phase with DCM (3 x 50 mL).

-

-

Isolation: Dry the combined DCM extracts over anhydrous

, filter, and concentrate in vacuo. -

Yield: Expect ~19–21 g (80–85%) of white solid.

Step 2: N-Alkylation with 2-Chloroethanol

Objective: Attachment of the hydroxyethyl tail.

Mechanism:

-

1-Tosylpiperazine (from Step 1): 12.0 g (50 mmol)

-

2-Chloroethanol: 6.0 g (75 mmol, 1.5 eq)

-

Potassium Carbonate (

, anhydrous, granular): 13.8 g (100 mmol, 2.0 eq) -

Potassium Iodide (KI): 0.83 g (5 mmol, 10 mol%) - Finkelstein catalyst

-

Acetonitrile (ACN): 100 mL

Procedure:

-

Setup: In a 250 mL RBF equipped with a reflux condenser, suspend 1-tosylpiperazine and

in ACN. -

Catalyst: Add KI.

-

Expert Insight: 2-Chloroethanol is a moderate electrophile. KI generates transient 2-iodoethanol in situ, which reacts significantly faster with the amine (

rate: I > Br > Cl).

-

-

Addition: Add 2-chloroethanol via syringe.

-

Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Cool to RT and filter to remove inorganic salts (

, -

Concentrate the filtrate to a viscous oil.

-

-

Purification:

-

Dissolve the residue in minimal hot Ethyl Acetate (EtOAc).

-

Add Hexanes dropwise until turbidity persists. Cool to 4°C to crystallize.

-

Alternatively, if oil persists, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

-

Analytical Data Specifications

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | Melting point approx. 98–102°C |

| 1H NMR (CDCl3) | Characteristic AA'BB' aromatic system; distinct triplets for ethyl chain.[1][2][3] | |

| MS (ESI+) | [M+H]+ = 285.1 | Molecular Weight: 284.37 |

| Solubility | Soluble in DCM, DMSO, Methanol | Poorly soluble in water (neutral pH) |

Troubleshooting & Optimization

Issue: Low Yield in Step 2 (Alkylation)

-

Root Cause: 2-Chloroethanol can undergo side reactions (polymerization) or the reaction is too slow.

-

Solution: Switch to 2-Bromoethanol (more reactive, remove KI) or use Ethylene Oxide (gas) if autoclave facilities are available. For standard benchtop work, ensuring the

is finely ground and increasing KI loading to 20 mol% often resolves kinetic stalling.

Issue: Bis-tosylation in Step 1

-

Root Cause: Localized high concentration of TsCl.

-

Solution: Ensure vigorous stirring and very slow addition of the TsCl solution. If bis-tosyl species (>5%) are detected by TLC, the acid-base extraction workup (Step 1.4) is mandatory, as it is the only efficient way to separate the neutral bis-tosyl impurity from the basic mono-tosyl product.

Issue: O-Alkylation vs N-Alkylation

-

Root Cause: Competition between the hydroxyl group (product) and the amine (reactant).

-

Insight: Under the described conditions (

/ACN), N-alkylation is kinetically favored over O-alkylation. O-alkylation typically requires stronger bases (NaH) or phase transfer conditions.

Figure 2: Operational workflow emphasizing the purification logic in Step 1 to ensure high-purity starting material for Step 2.

References

-

Momekov, G., et al. (2019). "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Mendeleev Communications, 29(1), 87-89. Link

-

Huang, J., et al. (2012).[2] "A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines."[2] Journal of Organic Chemistry, 77(17), 7506-7511. Link

-

PubChem Database. (n.d.).[4] "Compound Summary: this compound." National Center for Biotechnology Information. Link

-

PrepChem. (n.d.). "Synthesis of piperazine derivatives." PrepChem Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine synthesis [organic-chemistry.org]

- 3. US5455352A - Preparation of N-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]

- 4. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Regioselective Synthesis of 2-(4-Tosylpiperazin-1-yl)ethanol

This document outlines a high-precision protocol for the regioselective synthesis of 2-(4-tosylpiperazin-1-yl)ethanol .

(MW: 284.38 g/mol )Part 1: Strategic Analysis & Chemoselectivity

The Challenge: Nucleophilic Competition The synthesis of this compound presents a classic chemoselectivity challenge. The starting material, 1-(2-hydroxyethyl)piperazine, contains two nucleophilic sites:

-

Secondary Amine (N4): The desired reaction site (

). -

Primary Alcohol (OH): A competing nucleophile (

).

The Risk: Spontaneous Chlorination

If reaction conditions (temperature, stoichiometry) are uncontrolled,

The Solution: Kinetic Control To ensure exclusive N-sulfonylation, this protocol utilizes kinetic control :

-

Stoichiometry: Strictly limiting TsCl to 1.0 equivalents prevents "double reacting" (N- and O-tosylation).

-

Temperature: Conducting the addition at 0°C exploits the higher nucleophilicity of the amine compared to the alcohol. Sulfonamide formation has a lower activation energy than sulfonate ester formation.

-

Base Selection: Triethylamine (TEA) in Dichloromethane (DCM) is selected over pyridine. Pyridine can act as a nucleophilic catalyst that promotes O-tosylation more aggressively than TEA.

Part 2: Materials & Reagents

| Reagent | MW ( g/mol ) | Density (g/mL) | Equivalents | Role |

| 1-(2-Hydroxyethyl)piperazine | 130.19 | 1.061 | 1.00 | Substrate |

| 190.65 | N/A (Solid) | 1.00 | Electrophile | |

| Triethylamine (TEA) | 101.19 | 0.726 | 1.20 | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | 1.33 | Solvent | Reaction Medium |

| 0.5M HCl (aq) | - | - | Wash | Remove unreacted amine |

| Sat.[1] | - | - | Wash | Neutralization |

Part 3: Experimental Protocol

Step 1: Reaction Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to remove ambient moisture (prevents hydrolysis of TsCl). -

Charge 1-(2-Hydroxyethyl)piperazine (13.0 g, 100 mmol) and DCM (100 mL).

-

Add Triethylamine (16.7 mL, 120 mmol) via syringe.

-

Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes to ensure thermal equilibrium.

Step 2: Controlled Addition (Critical Step)

-

Dissolve

-Toluenesulfonyl Chloride (19.1 g, 100 mmol) in a separate flask containing DCM (40 mL). -

Transfer the TsCl solution to a pressure-equalizing addition funnel mounted on the reaction flask.

-

Dropwise Addition: Add the TsCl solution slowly over 30–45 minutes .

-

Why? High local concentrations of TsCl can lead to transient O-tosylation. Slow addition ensures the highly nucleophilic amine consumes the TsCl before the alcohol can react.

-

-

Maintain internal temperature below 5°C during addition.

Step 3: Reaction & Monitoring

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for an additional 2 hours.

-

TLC Monitoring: Use 5% MeOH in DCM.

-

Starting Material: Stays at baseline (stains with Ninhydrin).

-

Product: Moves up (

, UV active). -

Bis-tosyl Impurity: High

(near solvent front).

-

Step 4: Workup & Isolation

-

Quench: Add water (50 mL) to the reaction mixture and stir vigorously for 5 minutes to hydrolyze any unreacted TsCl.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Acid Wash (Purification): Wash the organic layer with 0.1M HCl (50 mL).

-

Note: The product contains a tertiary amine (on the ethanol side) which will protonate. However, the sulfonamide is not basic. If the product is lost to the aqueous layer, basify the aqueous layer with

and re-extract with DCM. -

Alternative (Safer): Wash with saturated Ammonium Chloride (

) instead of HCl to avoid salt formation issues.

-

-

Base Wash: Wash the organic layer with Saturated

(50 mL) to remove tosic acid byproducts. -

Brine Wash: Wash with Saturated NaCl (50 mL).

-

Drying: Dry the organic layer over Anhydrous

for 15 minutes. Filter off the solids.[2][3] -

Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

Step 5: Crystallization

The crude material is typically a viscous pale-yellow oil that solidifies upon standing.

-

If solid: Recrystallize from Ethanol/Hexane (1:4) or Ethyl Acetate/Heptane .

-

If oil: Triturate with cold diethyl ether or pentane to induce precipitation.

Part 4: Visualization of Workflow & Mechanism

Figure 1: Synthesis Workflow

Caption: Step-by-step workflow emphasizing kinetic control at the addition stage to prevent side reactions.

Figure 2: Chemoselectivity & Side Reaction Pathway

Caption: Mechanistic divergence. Path A (green) is desired. Path B (red) leads to the chloride impurity via an aziridinium intermediate.

Part 5: Quality Control & Validation

Expected Yield: 85–92% Appearance: White to off-white solid. Melting Point: 98–100°C (Lit. varies, confirm with standard).

NMR Validation Criteria (

-

Aromatic Region: Two doublets at

7.6 (2H) and -

Piperazine Ring: Two distinct triplets/multiplets around

3.0 (4H, adjacent to sulfonamide) and -

Ethanol Chain:

-

Triplet at

3.6 (2H, -

Triplet at

2.55 (2H,

-

-

Tosyl Methyl: Singlet at

2.43 (3H).

Troubleshooting Table:

| Observation | Diagnosis | Remediation |

| Low Yield | Product lost in aqueous acid wash. | The tertiary amine is basic. Ensure aqueous layer pH is >9 during extraction or use salting-out methods. |

| Extra Spot on TLC ( | Bis-tosylation (O,N-ditosyl). | Reduce TsCl equivalents to 0.95. Ensure strict 0°C temperature control. |

| Extra Spot on TLC ( | Unreacted Amine. | Starting material is very polar. If present, add 0.1 eq TsCl and stir longer. |

| Chloride Impurity Detected | O-tosylation occurred. | Reaction temperature was too high during addition. Repeat with slower addition at 0°C. |

References

-

Kurteva, V. B., Shivachev, B. L., & Nikolova, R. P. (2019).[4] Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure.[2] Royal Society Open Science, 6(2), 181840.[4] [Link]

-

PubChem Compound Summary. (2023). This compound (CID 16017-64-4). National Center for Biotechnology Information. [Link]

Sources

- 1. 2-[4-(2-Aminoethyl)piperazin-1-yl]ethanol | C8H19N3O | CID 4742457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

deprotection of the tosyl group from 2-(4-Tosylpiperazin-1-yl)ethanol

An Application Guide to the Deprotection of the Tosyl Group from 2-(4-Tosylpiperazin-1-yl)ethanol

Introduction: The Strategic Removal of a Robust Protector

In the intricate landscape of multi-step organic synthesis, particularly in drug discovery and development, the use of protecting groups is a cornerstone of molecular construction. The p-toluenesulfonyl (tosyl, Ts) group is a widely employed protecting group for primary and secondary amines due to its remarkable stability across a broad spectrum of reaction conditions.[1][2] This stability, however, presents a significant challenge when its removal is required to unveil the free amine for subsequent transformations.

The target molecule, this compound, is a valuable intermediate. The piperazine-ethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] The successful deprotection to yield 2-(piperazin-1-yl)ethanol is therefore a critical step, demanding a carefully selected methodology that ensures high yield and purity while preserving the integrity of the ethanol moiety. This guide provides a detailed examination of the primary strategies for N-tosyl deprotection—acidic hydrolysis and reductive cleavage—offering field-proven insights and step-by-step protocols for researchers.

Causality in Method Selection: Balancing Reactivity and Molecular Integrity

The choice of a deprotection method is not arbitrary; it is a decision dictated by the chemical nature of the entire molecule. The primary alcohol in this compound is a key consideration. While robust, it can be susceptible to side reactions under certain harsh conditions.

-

Acidic Hydrolysis: These methods are classic and effective but are inherently harsh.[2][5] The use of strong, hot mineral acids can lead to side reactions, including potential dehydration of the alcohol or other acid-labile group degradation if present elsewhere in a more complex derivative. A critical consideration for this specific substrate is the potential for the alcohol to be converted into a better leaving group (an O-tosylate) and subsequently displaced, for instance by a halide from the acid, leading to chlorinated byproducts.[6][7]

-

Reductive Cleavage: These approaches offer a milder alternative, often demonstrating greater functional group tolerance.[8] Methods employing dissolving metals or radical-based mechanisms can cleave the strong sulfur-nitrogen bond without requiring high temperatures or extreme pH, making them suitable for sensitive substrates.[9] However, they may require specialized equipment and strictly inert atmospheric conditions.

The following sections detail the principles and protocols for the most common and reliable methods, providing the necessary information to make an informed experimental choice.

Methodology 1: Acidic Hydrolysis with Hydrobromic Acid

This is a potent and widely used method for cleaving sulfonamides. The mechanism involves the protonation of the sulfonamide group, which increases the electrophilicity of the sulfur atom, facilitating the cleavage of the N-S bond.[10] Phenol is often added as a scavenger to trap reactive byproducts.[1]

Experimental Protocol: HBr in Acetic Acid

Materials:

-

This compound

-